molecular formula C6H11N3 B12841734 (1,5-Dimethyl-1H-imidazol-4-yl)methanamine

(1,5-Dimethyl-1H-imidazol-4-yl)methanamine

Cat. No.: B12841734
M. Wt: 125.17 g/mol
InChI Key: QOUDEUSYCYSNBP-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1H-imidazol-4-yl)methanamine is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two methyl groups at positions 1 and 5, and a methanamine group at position 4. It is a versatile molecule with applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,5-dimethylimidazole with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1,5-Dimethyl-1H-imidazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methanamine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(1,5-Dimethyl-1H-imidazol-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (1-Methyl-1H-imidazol-4-yl)methanamine: This compound has a similar structure but with only one methyl group at position 1.

    (1-Methyl-1H-imidazol-4-yl)methanol: This compound has a hydroxymethyl group instead of a methanamine group.

Uniqueness: (1,5-Dimethyl-1H-imidazol-4-yl)methanamine is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The methanamine group also provides additional functionality, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

(1,5-dimethylimidazol-4-yl)methanamine

InChI

InChI=1S/C6H11N3/c1-5-6(3-7)8-4-9(5)2/h4H,3,7H2,1-2H3

InChI Key

QOUDEUSYCYSNBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1C)CN

Origin of Product

United States

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